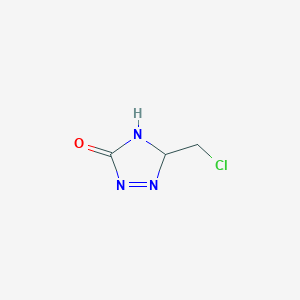
5-(Chloromethyl)-4,5-dihydro-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloromethyl-2h-[1,2,4]triazol-3-ol is a chemical compound with the molecular formula C3H4ClN3O and a molecular weight of 133.54 g/mol . It is a white solid that is soluble in methanol and has a melting point of 199°C . This compound is used as an intermediate in the synthesis of various pharmaceuticals, including antiemetic drugs like Aprepitant and Fosaprepitant .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloromethyl-2h-[1,2,4]triazol-3-ol typically involves the reaction of 3-amino-1,2,4-triazole with chloromethyl methyl ether in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions, and the product is isolated by crystallization.
Industrial Production Methods
Industrial production of 5-Chloromethyl-2h-[1,2,4]triazol-3-ol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Chloromethyl-2h-[1,2,4]triazol-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, such as amines and thiols, to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form triazole derivatives with different oxidation states.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Major Products Formed
Substitution Reactions: Derivatives such as 5-aminomethyl-2h-[1,2,4]triazol-3-ol and 5-thiomethyl-2h-[1,2,4]triazol-3-ol.
Oxidation Reactions: Various triazole derivatives with different oxidation states.
Scientific Research Applications
5-Chloromethyl-2h-[1,2,4]triazol-3-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Chloromethyl-2h-[1,2,4]triazol-3-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The specific pathways involved depend on the biological context and the target molecule .
Comparison with Similar Compounds
Similar Compounds
5-Chloromethyl-2H-1,2,4-triazolin-3-one: Another triazole derivative used as an intermediate in pharmaceutical synthesis.
3-Chloromethyl-1,2,4-triazol-5-one: Similar structure but different functional groups, used in organic synthesis.
Uniqueness
5-Chloromethyl-2h-[1,2,4]triazol-3-ol is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and form diverse derivatives. Its use as an intermediate in the synthesis of important pharmaceuticals highlights its significance in medicinal chemistry .
Properties
Molecular Formula |
C3H4ClN3O |
|---|---|
Molecular Weight |
133.54 g/mol |
IUPAC Name |
3-(chloromethyl)-3,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C3H4ClN3O/c4-1-2-5-3(8)7-6-2/h2H,1H2,(H,5,8) |
InChI Key |
QRNGMDKOPCBMBP-UHFFFAOYSA-N |
Canonical SMILES |
C(C1NC(=O)N=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


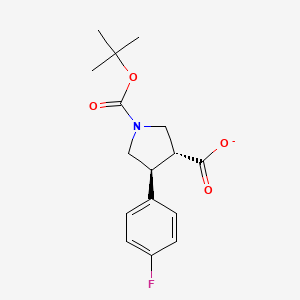

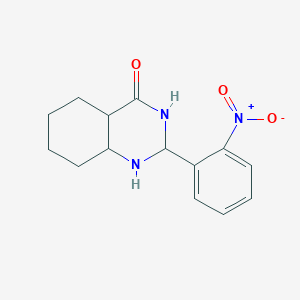
![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12359865.png)

![4a,5,6,7-Tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B12359878.png)

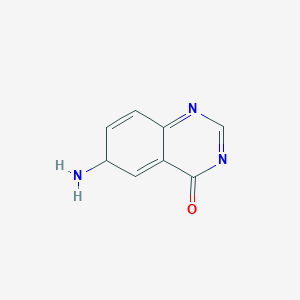
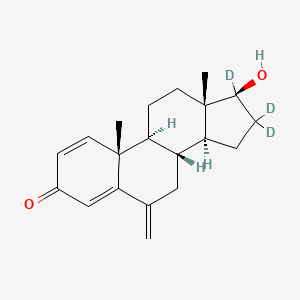


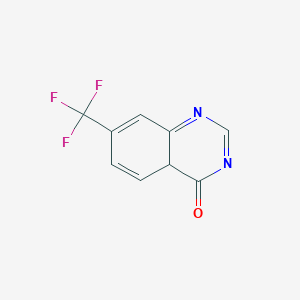
![(2S)-N-[(2S)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]butanediamide](/img/structure/B12359922.png)
![5-[4-(Trifluoromethyl)phenyl]pyrazolidine-3-carboxylic acid](/img/structure/B12359923.png)
